

Theoretical and computational studies of ethyl oxo(2-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl oxo(2-oxocyclohexyl)acetate

Cat. No.: B1266542

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A comprehensive exploration of **ethyl oxo(2-oxocyclohexyl)acetate** and its analogues through theoretical and computational chemistry is crucial for understanding its reactivity, stability, and potential applications in drug discovery and materials science. This technical guide provides an in-depth analysis of its structural properties, keto-enol tautomerism, and interactions with biological targets, leveraging data from quantum chemical calculations and molecular docking simulations.

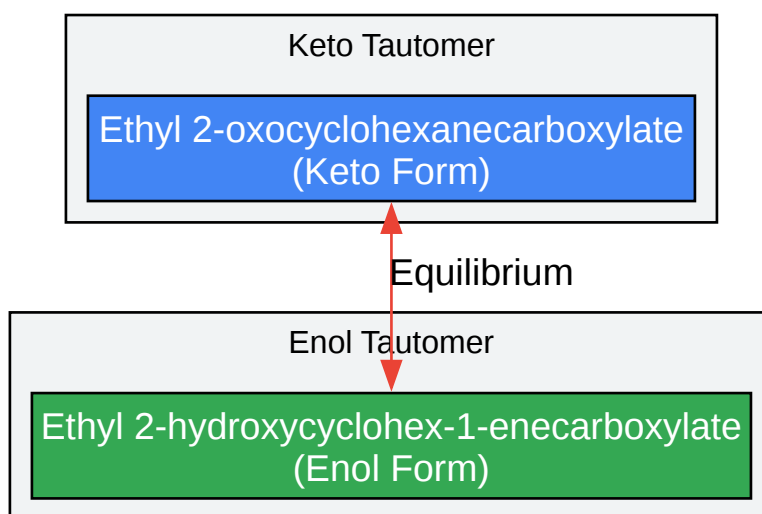
Introduction and Nomenclature

The term "**ethyl oxo(2-oxocyclohexyl)acetate**" can refer to several related isomers, leading to potential ambiguity. The core structure is a cyclohexanone ring substituted with an ethyl ester group. The most frequently studied compound in this class is ethyl 2-oxocyclohexanecarboxylate (a β -keto ester), which is central to many synthetic and computational studies. Another key isomer is ethyl 2-(2-oxocyclohexyl)acetate (a γ -keto ester). This guide will focus primarily on the β -keto ester due to the wealth of available research, while acknowledging related structures.

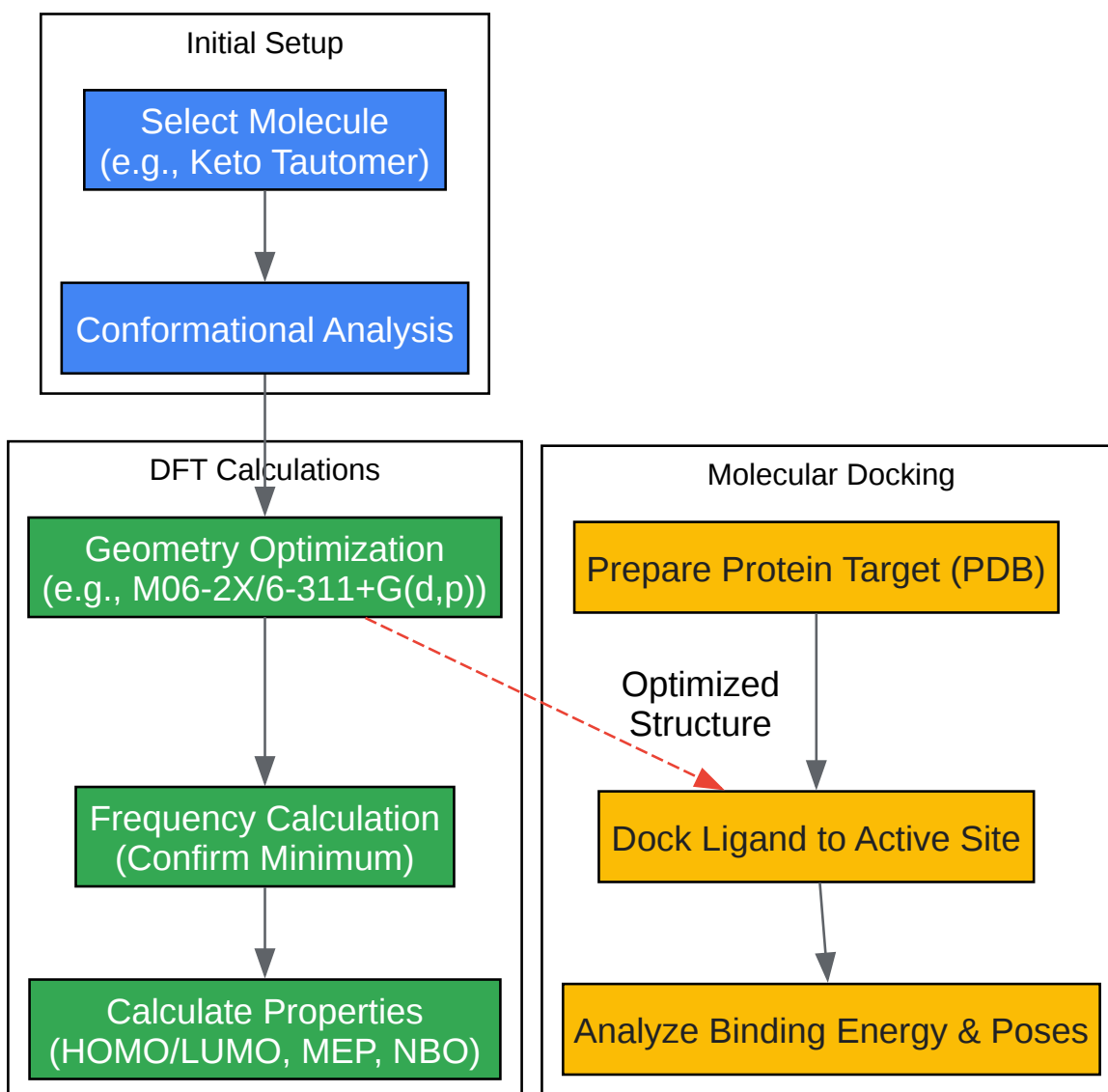
These compounds are of significant interest as intermediates in organic synthesis and as scaffolds for developing pharmaceutically active molecules, including antibacterial and anticancer agents.^{[1][2]} Computational studies are indispensable for elucidating their electronic structure, conformational preferences, and reaction mechanisms at a molecular level.

Tautomerism and Conformational Analysis

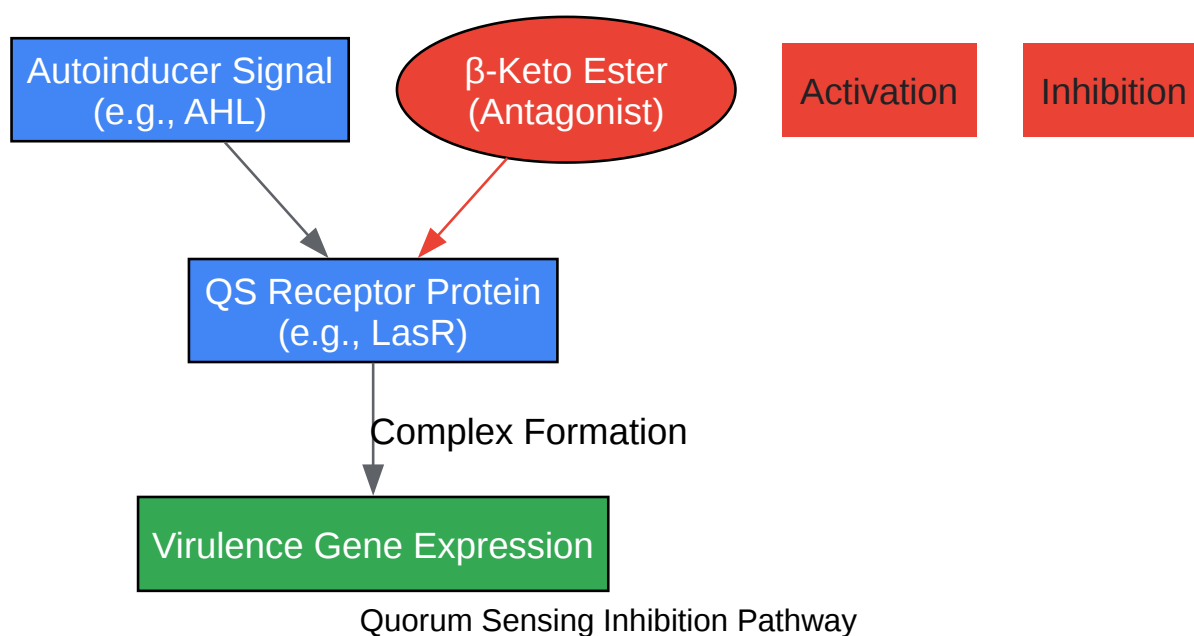
A signal feature of β -keto esters is their existence in a dynamic equilibrium between keto and enol tautomers. This equilibrium is fundamental to their reactivity and is influenced by solvent polarity and substitution patterns.



Keto-Enol Tautomerism of Ethyl 2-Oxocyclohexanecarboxylate



Computational Chemistry Workflow



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References

- 1. Design of β -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical and computational studies of ethyl oxo(2-oxocyclohexyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266542#theoretical-and-computational-studies-of-ethyl-oxo-2-oxocyclohexyl-acetate]

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